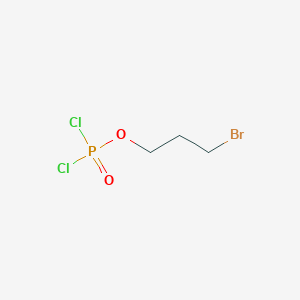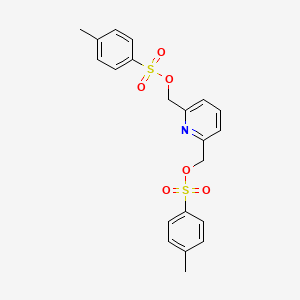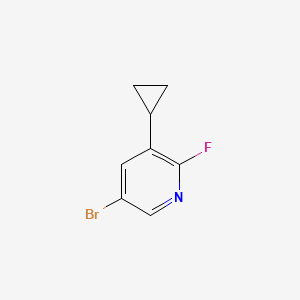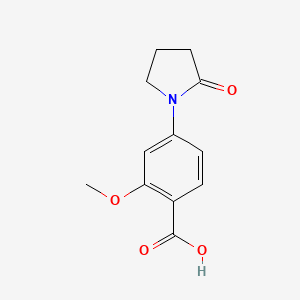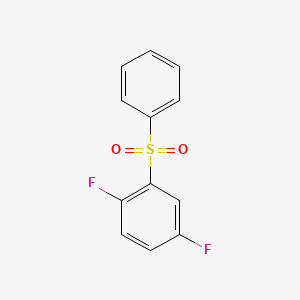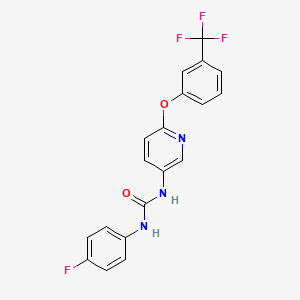
1-(4-Fluorophenyl)-3-(6-(3-(trifluoromethyl)phenoxy)pyridin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD03056389, also known as 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea, is a chemical compound with the molecular formula C19H13F4N3O2 and a molecular weight of 391.32 g/mol . This compound is notable for its unique structure, which includes both fluorinated aromatic rings and a pyridazinyl moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea typically involves the following steps:
Formation of the Pyridazinyl Intermediate: The pyridazinyl intermediate is synthesized through a cyclization reaction involving hydrazine and a suitable dicarbonyl compound under reflux conditions.
Introduction of the Phenoxy Group: The intermediate is then reacted with 3-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate to introduce the phenoxy group.
Coupling with 4-Fluoroaniline: The final step involves coupling the intermediate with 4-fluoroaniline in the presence of a coupling agent like carbonyldiimidazole to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The fluorine atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
Hydroxylated Derivatives: Formed from oxidation reactions.
Amines: Resulting from reduction of nitro groups.
Substituted Aromatics: Produced through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and as a precursor for agrochemicals.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic rings and the pyridazinyl moiety contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with key residues in the binding pocket.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Chlorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
- 1-(4-Bromophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea
Uniqueness
1-(4-Fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]-3-pyridazinyl]urea is unique due to the presence of fluorine atoms, which enhance its metabolic stability and binding affinity. The trifluoromethyl group also contributes to its lipophilicity and overall pharmacokinetic profile, making it a valuable compound for drug development and other scientific applications.
Propiedades
Fórmula molecular |
C19H13F4N3O2 |
|---|---|
Peso molecular |
391.3 g/mol |
Nombre IUPAC |
1-(4-fluorophenyl)-3-[6-[3-(trifluoromethyl)phenoxy]pyridin-3-yl]urea |
InChI |
InChI=1S/C19H13F4N3O2/c20-13-4-6-14(7-5-13)25-18(27)26-15-8-9-17(24-11-15)28-16-3-1-2-12(10-16)19(21,22)23/h1-11H,(H2,25,26,27) |
Clave InChI |
TXTYEMPTOAVOED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=NC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


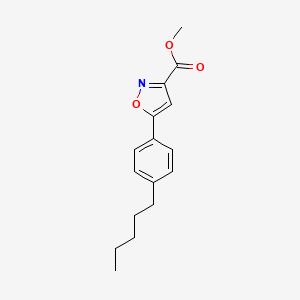

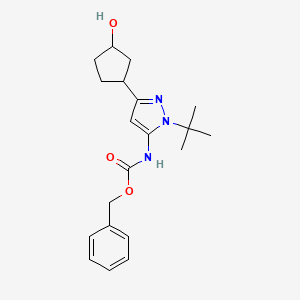
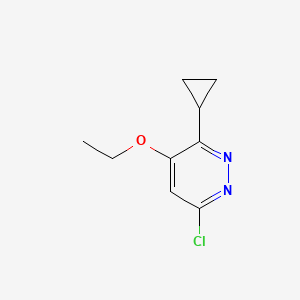
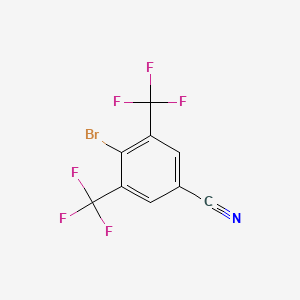
![1-[5-[6-[(3-Pyridylmethyl)amino]-7-azaindole-4-yl]-2-thienyl]ethanone](/img/structure/B13696228.png)
![Ethyl 2-Boc-5-oxooctahydro-1H-cyclopenta[c]pyridine-6-carboxylate](/img/structure/B13696240.png)
